molecular formula C16H34N2O8 B13770585 Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 74261-15-7

Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B13770585
CAS No.: 74261-15-7
M. Wt: 382.45 g/mol
InChI Key: OUJYWYCFEKNJIP-UHFFFAOYSA-N
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Description

Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines acetamide and 1,4,7,10,13,16-hexaoxacyclooctadecane. The latter is also known as 18-crown-6, a crown ether with the chemical formula C12H24O6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly potassium ions .

Preparation Methods

1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol and ethylene glycol dichloride in the presence of potassium hydroxide as a base . Another method involves the oligomerization of ethylene oxide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include potassium hydroxide, tert-butoxide base, and potassium allyltrifluoroborate. The major products formed from these reactions depend on the specific reactants and conditions used.

Mechanism of Action

The mechanism by which 1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cations, stabilizing them and facilitating their transport and reactivity in various chemical and biological systems .

Comparison with Similar Compounds

1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific ring size and ability to form stable complexes with potassium ions. Similar compounds include:

These compounds highlight the versatility and specificity of crown ethers in various chemical and biological applications.

Properties

CAS No.

74261-15-7

Molecular Formula

C16H34N2O8

Molecular Weight

382.45 g/mol

IUPAC Name

acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C12H24O6.2C2H5NO/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2(3)4/h1-12H2;2*1H3,(H2,3,4)

InChI Key

OUJYWYCFEKNJIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N.CC(=O)N.C1COCCOCCOCCOCCOCCO1

Origin of Product

United States

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